8-Bromo-3-iodoimidazo[1,2-a]pyrazine
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Overview
Description
8-Bromo-3-iodoimidazo[1,2-a]pyrazine is a heterocyclic compound with the molecular formula C6H3BrIN3 It is characterized by the presence of both bromine and iodine atoms attached to an imidazo[1,2-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-iodoimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of α-bromoketones and 2-aminopyridines. The reaction conditions often involve the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . The reaction proceeds through a tandem cyclization and bromination process, resulting in the formation of the desired imidazo[1,2-a]pyrazine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3-iodoimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The imidazo[1,2-a]pyrazine core can be further functionalized through cyclization reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, and alkoxides can be used.
Oxidizing Agents: Reagents like hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are common reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyrazine derivatives, while oxidation and reduction reactions can lead to changes in the functional groups attached to the core structure.
Scientific Research Applications
8-Bromo-3-iodoimidazo[1,2-a]pyrazine has several applications in scientific research, including:
Drug Discovery: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals.
Material Synthesis: The compound can be utilized in the synthesis of advanced materials with specific electronic and optical properties.
Biochemical Studies: Its reactivity and functional group compatibility make it suitable for use in biochemical assays and studies.
Mechanism of Action
The mechanism of action of 8-Bromo-3-iodoimidazo[1,2-a]pyrazine depends on its specific application. In drug discovery, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic outcome.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromoimidazo[1,2-a]pyrazine
- 8-Iodoimidazo[1,2-a]pyrazine
- 3,8-Dibromoimidazo[1,2-a]pyrazine
Uniqueness
8-Bromo-3-iodoimidazo[1,2-a]pyrazine is unique due to the presence of both bromine and iodine atoms on the imidazo[1,2-a]pyrazine core. This dual halogenation provides distinct reactivity and functionalization opportunities compared to similar compounds with only one halogen atom. The combination of bromine and iodine allows for diverse chemical modifications, making it a versatile compound in various research applications.
Properties
IUPAC Name |
8-bromo-3-iodoimidazo[1,2-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrIN3/c7-5-6-10-3-4(8)11(6)2-1-9-5/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZCLAVGNUXSGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=N1)Br)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrIN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719222 |
Source
|
Record name | 8-Bromo-3-iodoimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60719222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245644-46-5 |
Source
|
Record name | 8-Bromo-3-iodoimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60719222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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